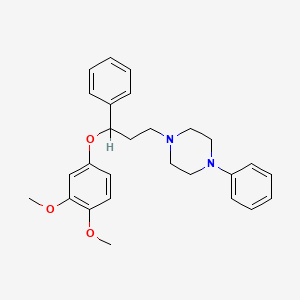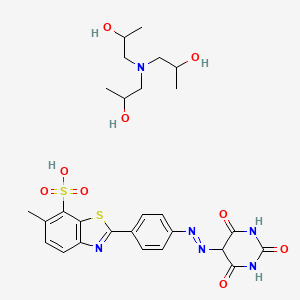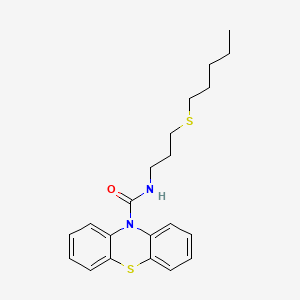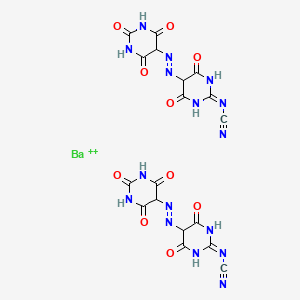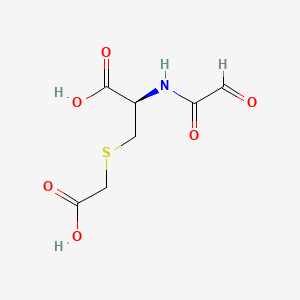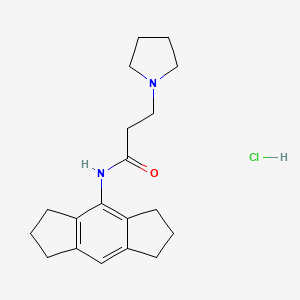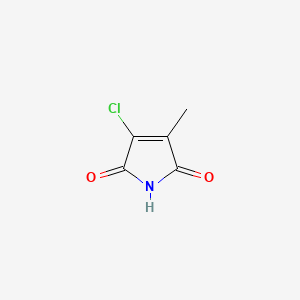
3-Chloro-4-methyl-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methyl-1H-pyrrole-2,5-dione is a heterocyclic compound with the molecular formula C5H4ClNO2 It is a derivative of pyrrole, characterized by the presence of a chlorine atom at the 3-position and a methyl group at the 4-position of the pyrrole ring
Preparation Methods
3-Chloro-4-methyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloro-4-methylpyrrole with maleic anhydride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .
Chemical Reactions Analysis
3-Chloro-4-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
3-Chloro-4-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and as a building block for biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
3-Chloro-4-methyl-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
3-Ethyl-4-methyl-1H-pyrrole-2,5-dione: This compound has an ethyl group instead of a chlorine atom at the 3-position, leading to different chemical reactivity and applications.
3-Methyl-4-vinyl-1H-pyrrole-2,5-dione:
These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications.
Properties
CAS No. |
69636-50-6 |
|---|---|
Molecular Formula |
C5H4ClNO2 |
Molecular Weight |
145.54 g/mol |
IUPAC Name |
3-chloro-4-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C5H4ClNO2/c1-2-3(6)5(9)7-4(2)8/h1H3,(H,7,8,9) |
InChI Key |
PSOSICZGLLPDFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


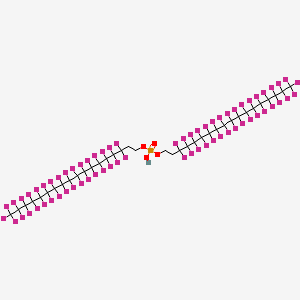
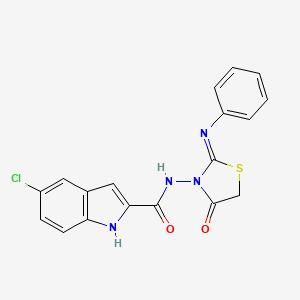
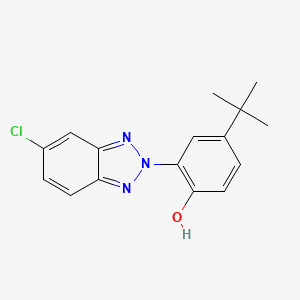
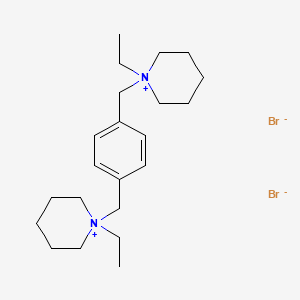
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)

